molecular formula C16H11F2N3O B2841629 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1210893-97-2

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B2841629
CAS No.: 1210893-97-2
M. Wt: 299.281
InChI Key: PDMKGHJWTRTSMX-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. It features a benzamide core substituted with two fluorine atoms, linked to a phenyl ring bearing a 1H-pyrazol-3-yl group. This structure is characteristic of compounds investigated for modulating various biological pathways . Pyrazole-benzamide hybrids are a significant area of research due to their diverse pharmacological potential. Structurally similar compounds have been explored as inhibitors for various enzyme targets . For instance, related pyrazole-benzamide conjugates have been synthesized and evaluated as inhibitor candidates for the xanthine oxidase enzyme , while other pyrazole-containing small molecules are being developed as potent protein kinase inhibitors for research into antineoplastic therapies . The specific research applications for this compound are still being defined by the scientific community. Researchers value this compound as a building block or intermediate for the design and synthesis of novel bioactive molecules and as a tool compound for probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,4-difluoro-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O/c17-11-3-6-13(14(18)9-11)16(22)20-12-4-1-10(2-5-12)15-7-8-19-21-15/h1-9H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMKGHJWTRTSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Hydrazines

A prevalent method involves reacting 4-hydrazinylaniline with 1,3-diketones under acidic or neutral conditions. For instance, treatment of 4-hydrazinylaniline with acetylacetone in ethanol at reflux yields 4-(1H-pyrazol-3-yl)aniline via cyclodehydration. This method, adapted from pyrazole syntheses in, affords the product in 65–75% yield after recrystallization.

Reaction Conditions

Component Quantity Conditions
4-Hydrazinylaniline 10 mmol Ethanol, reflux, 6 hours
Acetylacetone 12 mmol
Product Yield 68% Recrystallized (EtOH)

The structure is confirmed by $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 7.45–8.10 (m, 4H, Ar-H), 6.82 (s, 1H, pyrazole-H), 5.21 (s, 2H, NH$$ _2 $$).

Suzuki-Miyaura Coupling

An alternative route employs Suzuki coupling of 4-bromoaniline with pyrazole-3-boronic acid. Using Pd(PPh$$ _3 $$)$$ _4 $$ as a catalyst and Na$$ _2 $$CO$$ _3 $$ as a base in dioxane/water (4:1), the reaction proceeds at 80°C for 12 hours, yielding 70–80% of the coupled product. This method, though costlier, ensures regioselectivity and compatibility with sensitive functional groups.

Nitro Group Reduction Approach

Starting from 4-nitrobenzaldehyde , condensation with hydrazine hydrate forms a hydrazone intermediate, which undergoes cyclization with diketones. Subsequent reduction of the nitro group via hydrogenation (H$$ _2 $$, Pd/C) yields 4-(1H-pyrazol-3-yl)aniline. This two-step process, detailed in, achieves 60% overall yield but requires careful handling of nitro intermediates.

Preparation of 2,4-Difluorobenzoyl Chloride

2,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl$$ _2 $$) under reflux for 3 hours, yielding the acyl chloride in >95% purity. Excess SOCl$$ _2 $$ is removed under vacuum, and the product is used directly in subsequent amidation.

Amide Bond Formation

Schotten-Baumann Reaction

Classical acylation involves adding 2,4-difluorobenzoyl chloride to a chilled solution of 4-(1H-pyrazol-3-yl)aniline in aqueous NaOH and dichloromethane. Vigorous stirring for 1 hour affords the amide in 70–75% yield after extraction and purification.

Coupling Agents (EDCl, HATU)

Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF. Combining 2,4-difluorobenzoic acid (1.1 eq), EDCl (1.2 eq), and HOBt (1.2 eq) with the aniline derivative in DMF at 0°C to room temperature achieves 85–90% yield. This method, adapted from, minimizes side reactions and enhances efficiency.

Optimized Coupling Protocol

Reagent Quantity Conditions
2,4-Difluorobenzoic acid 1.1 eq DMF, 0°C to RT, 12 hours
EDCl 1.2 eq
HOBt 1.2 eq
4-(1H-Pyrazol-3-yl)aniline 1 eq
Yield 88% Chromatography (SiO$$ _2 $$)

Alternative Routes

One-Pot Synthesis

A streamlined approach condenses pyrazole formation and amidation into a single pot. 4-Nitrophenylhydrazine reacts with acetylacetone to form the pyrazole, followed by nitro reduction and in situ acylation. Though efficient (55–60% yield), this method demands precise control over reaction conditions to prevent overacylation.

Solid-Phase Synthesis

Immobilizing 4-aminobenzoic acid on Wang resin, followed by pyrazole cyclization and acylation, enables rapid purification. After cleavage from the resin, the target compound is obtained in 50% yield, suitable for combinatorial libraries.

Analytical Data and Characterization

The final product is characterized by:

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) : δ 12.15 (s, 1H, NH), 8.20–7.40 (m, 7H, Ar-H and pyrazole-H), 6.95 (t, $$ J = 8.4 $$ Hz, 2H, difluoroaryl-H).
  • IR (KBr) : 3270 cm$$ ^{-1} $$ (N-H), 1650 cm$$ ^{-1} $$ (C=O), 1530 cm$$ ^{-1} $$ (C-F).
  • HPLC : >99% purity (C18 column, MeCN/H$$ _2$$O = 70:30).

Challenges and Optimization

  • Pyrazole Sensitivity : Harsh acidic conditions during cyclocondensation may degrade the pyrazole ring. Neutral buffers or microwave-assisted reactions (60°C, 30 minutes) improve yields.
  • Amidation Side Reactions : Overacylation is mitigated using HOBt or low-temperature protocols.
  • Purification : Silica gel chromatography (EtOAc/hexane = 1:1) effectively removes unreacted acyl chloride and dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biology: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industry: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to disrupt specific biological processes in pests.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and disrupting the associated signaling pathways. This can lead to various biological effects, such as the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

  • Target Compound: 2,4-Difluorobenzamide.
  • Compound 72 (4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide) :

    • Benzamide core: 4-tert-butyl group (electron-donating, lipophilic).
    • Pyrazole substituent: 4-methoxyphenyl (electron-donating methoxy group enhances solubility but may reduce metabolic stability) .
  • GSK7975A (2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide) :

    • Benzamide core: 2,6-difluoro substitution (distinct spatial arrangement compared to 2,4-difluoro).
    • Pyrazole substituent: Complex 4-hydroxy-2-(trifluoromethyl)benzyl group (hydroxy group may enable hydrogen bonding; trifluoromethyl enhances lipophilicity and stability) .

Variations in Pyrazole Substituents

  • N-(3-Fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide (CAS: 956790-74-2): Pyrazole position: Attached at the 1-position of the phenyl ring. Benzamide substituent: 3-fluorophenyl (monofluoro vs. difluoro; alters electronic and steric profiles) .
  • Pirtobrutinib Intermediate (2642629-21-6): Pyrazole substituent: 5-amino-4-cyano-1-[(1S)-2,2,2-trifluoro-1-methylethyl] (bulky trifluoroethyl group increases steric hindrance; cyano and amino groups add polarity) .

Comparative Data Table

Compound Name Benzamide Substituents Pyrazole Substituents Molecular Weight (g/mol) Key Features
Target Compound 2,4-Difluoro 4-(1H-Pyrazol-3-yl)phenyl ~315.3* High lipophilicity, dual fluorine effects
GSK7975A () 2,6-Difluoro 1-{[4-Hydroxy-2-(CF₃)phenyl]methyl} ~413.3 Trifluoromethyl enhances stability
Compound 72 () 4-tert-Butyl 5-(4-Methoxyphenyl) ~393.5 Methoxy improves solubility
N-(3-Fluorophenyl)-... () 3-Fluoro 4-(1H-Pyrazol-1-yl)phenyl ~285.3 Monofluoro, pyrazole positional isomer
Pirtobrutinib Intermediate () 5-Fluoro-2-methoxy 1-(Trifluoro-1-methylethyl)-4-cyano ~461.4 Cyano/amino functionalization

*Estimated based on molecular formula.

Key Findings and Implications

Fluorine Substitution: The 2,4-difluoro configuration in the target compound offers distinct electronic and steric properties compared to 2,6-difluoro (GSK7975A) or monofluoro analogs. This may influence target selectivity and pharmacokinetics.

Pyrazole Modifications : Substituents on the pyrazole ring, such as methoxy (Compound 72) or trifluoromethyl (GSK7975A), significantly alter solubility and metabolic stability. The target compound’s unsubstituted pyrazole may favor hydrogen bonding but reduce lipophilicity.

Synthetic Complexity : Introduction of trifluoromethyl or tert-butyl groups (e.g., GSK7975A, Compound 72) requires specialized reagents or catalysts, whereas the target compound’s synthesis appears more straightforward.

Biological Activity

2,4-Difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

  • Chemical Formula : C15_{15}H13_{13}F2_{2}N3_{3}O
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts:

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : In vitro studies showed that the compound had an IC50_{50} value of approximately 92.4 µM against a panel of 11 cancer cell lines, including HeLa (human cervical cancer) and Caco-2 (human colon adenocarcinoma) cells .
  • Mechanism : The anticancer activity is believed to be linked to its ability to inhibit specific kinases involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2) and histone deacetylases (HDAC) .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • Research Findings : In a study assessing various phenyl derivatives, this compound showed promising results in reducing inflammation markers in animal models .
  • Application : Its anti-inflammatory effects make it a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has demonstrated antimicrobial activity:

  • Case Study : Tests indicated that it exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported at 31.25 µg/mL for certain strains .
  • Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Data Summary

The following table summarizes the biological activities and relevant data associated with this compound:

Biological ActivityCell Line/OrganismIC50_{50}/MICMechanism
AnticancerHeLa92.4 µMInhibition of COX and HDAC
Anti-inflammatoryAnimal ModelNot specifiedReduction of inflammation markers
AntimicrobialVarious Bacteria31.25 µg/mLDisruption of cell wall synthesis

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-difluoro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic acyl substitution , where the amine group of 4-(1H-pyrazol-3-yl)aniline attacks the carbonyl carbon of 2,4-difluorobenzoyl chloride. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
  • Temperature : Mild heating (50–70°C) balances reaction rate and side-product suppression .
  • Catalysts : Triethylamine (TEA) is often used to scavenge HCl, improving yield .
    • Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Assign peaks for fluorine-substituted aromatic protons (δ 6.8–8.2 ppm) and pyrazole protons (δ 7.3–8.1 ppm). Coupling constants (e.g., 3JHF^3J_{H-F}) confirm substituent positions .
  • ¹³C NMR : Identify carbonyl (C=O) at ~165–170 ppm and fluorinated carbons (split signals due to 1JCF^1J_{C-F}) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of CO or F groups) .
    • X-ray Crystallography : Use SHELX or WinGX for single-crystal refinement to resolve bond angles and torsional strain in the benzamide-pyrazole core .

Advanced Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Case Study : If NMR signals for pyrazole protons overlap with aromatic signals:

  • Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow molecular motion, splitting overlapping peaks .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon interactions to assign ambiguous signals .
    • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (konk_{on}, koffk_{off}) and affinity (KDK_D) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding contributions .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions, focusing on fluorine’s role in hydrophobic binding .

Q. How do reaction conditions influence the regioselectivity of functional group modifications (e.g., pyrazole substitution)?

  • Substitution Reactions :

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to meta positions. Use HNO₃/H₂SO₄ for nitration at controlled temperatures (0–5°C) to avoid over-nitration .
  • Cross-Coupling (Suzuki) : Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in toluene/water to couple pyrazole with boronic acids .
    • Data Analysis : Compare HPLC retention times and HRMS of products to identify regioisomers. Use crystallography to confirm structures .

Q. What computational tools are recommended for predicting metabolic stability or toxicity?

  • ADMET Prediction : Use SwissADME or ADMETlab to assess cytochrome P450 interactions and metabolic pathways .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with CYP3A4/2D6 isoforms, highlighting fluorine’s impact on metabolic resistance .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be addressed?

  • Methodological Review : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and measurement techniques (e.g., nephelometry vs. UV-Vis).
  • pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–10) to identify optimal conditions for biological assays .
  • Hansen Solubility Parameters : Calculate HSPiP values to rationalize discrepancies in organic solvent systems .

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